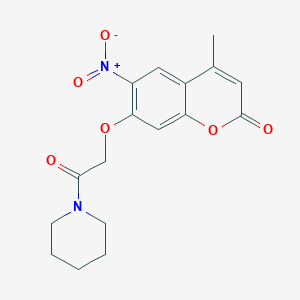
4-Methyl-6-nitro-7-(2-oxo-2-piperidin-1-ylethoxy)chromen-2-one
Overview
Description
4-Methyl-6-nitro-7-(2-oxo-2-piperidin-1-ylethoxy)chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is substituted with a methyl group at the 4-position, a nitro group at the 6-position, and a 2-oxo-2-piperidin-1-ylethoxy group at the 7-position. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-nitro-7-(2-oxo-2-piperidin-1-ylethoxy)chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form 4-methyl-7-hydroxychromen-2-one.
Nitration: The 4-methyl-7-hydroxychromen-2-one is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position, yielding 4-methyl-6-nitro-7-hydroxychromen-2-one.
Etherification: The 7-hydroxy group is then converted to the 2-oxo-2-piperidin-1-ylethoxy group through an etherification reaction. This involves the reaction of 4-methyl-6-nitro-7-hydroxychromen-2-one with 2-oxo-2-piperidin-1-ylethyl bromide in the presence of a base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the implementation of continuous flow processes for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-nitro-7-(2-oxo-2-piperidin-1-ylethoxy)chromen-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The 2-oxo-2-piperidin-1-ylethoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group at the 4-position can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products
Reduction: 4-Methyl-6-amino-7-(2-oxo-2-piperidin-1-ylethoxy)chromen-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 4-Carboxy-6-nitro-7-(2-oxo-2-piperidin-1-ylethoxy)chromen-2-one.
Scientific Research Applications
4-Methyl-6-nitro-7-(2-oxo-2-piperidin-1-ylethoxy)chromen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as dyes and polymers, due to its unique structural features.
Mechanism of Action
The mechanism of action of 4-Methyl-6-nitro-7-(2-oxo-2-piperidin-1-ylethoxy)chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, if it exhibits antimicrobial activity, it may inhibit the growth of bacteria by interfering with essential bacterial enzymes or cellular processes. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
4-Methyl-6-nitro-7-(2-oxo-2-piperidin-1-ylethoxy)chromen-2-one can be compared with other similar compounds, such as:
4-Methyl-7-hydroxychromen-2-one: Lacks the nitro and 2-oxo-2-piperidin-1-ylethoxy groups, making it less complex and potentially less biologically active.
6-Nitro-7-hydroxychromen-2-one: Lacks the 4-methyl and 2-oxo-2-piperidin-1-ylethoxy groups, which may affect its chemical reactivity and biological properties.
4-Methyl-6-amino-7-(2-oxo-2-piperidin-1-ylethoxy)chromen-2-one: The amino group may confer different biological activities compared to the nitro group.
Properties
IUPAC Name |
4-methyl-6-nitro-7-(2-oxo-2-piperidin-1-ylethoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-11-7-17(21)25-14-9-15(13(19(22)23)8-12(11)14)24-10-16(20)18-5-3-2-4-6-18/h7-9H,2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVIKYGUUSEGQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=C(C=C12)[N+](=O)[O-])OCC(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


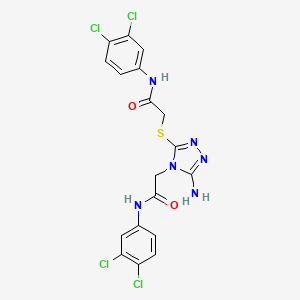
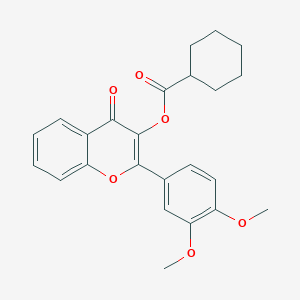
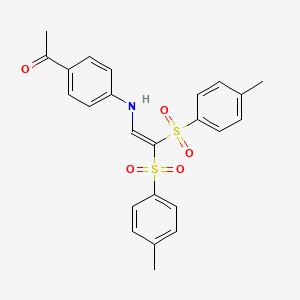
![2-(4-methylphenoxy)-N'-[(4-nitrophenyl)sulfonyl]acetohydrazide](/img/structure/B3471164.png)
![2-(4-bromophenoxy)-N'-[(4-nitrophenyl)sulfonyl]acetohydrazide](/img/structure/B3471166.png)
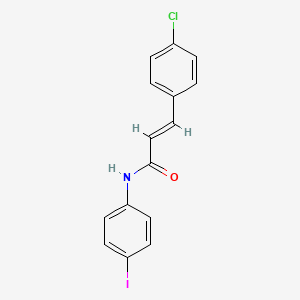
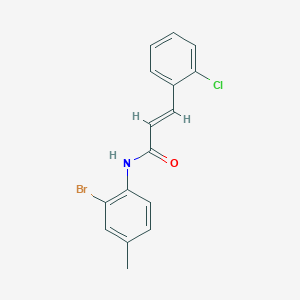
![3-[(3,4-dichlorobenzyl)thio]-5-(4-pyridinyl)-4H-1,2,4-triazol-4-amine](/img/structure/B3471194.png)
![2-{[4-amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B3471197.png)
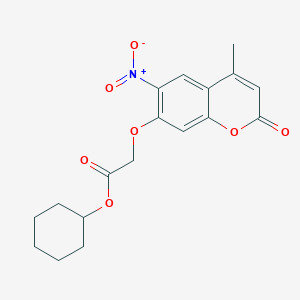
![7-[2-(1-azepanyl)-2-oxoethoxy]-4-methyl-6-nitro-2H-chromen-2-one](/img/structure/B3471215.png)
![7-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethoxy]-4-methyl-6-nitro-2H-chromen-2-one](/img/structure/B3471218.png)
![4-[2-(3,4-dichloroanilino)-2-oxoethoxy]-N-(2,3-dimethylphenyl)benzamide](/img/structure/B3471222.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6,8-dimethyl-2-(trifluoromethyl)quinazolin-4-amine](/img/structure/B3471226.png)
